molecular formula C8H6ClNO3 B3151508 1-(3-Chloro-2-nitrophenyl)ethanone CAS No. 7137-38-4

1-(3-Chloro-2-nitrophenyl)ethanone

Cat. No.: B3151508
CAS No.: 7137-38-4
M. Wt: 199.59 g/mol
InChI Key: JUXLPXGVRCXNKX-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H6ClNO3 . It is also known as Ethanone, 1-(3-chloro-2-nitrophenyl)- . The molecular weight of this compound is 199.59 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanone group (C2H2O) attached to a 3-chloro-2-nitrophenyl group (C6H4ClNO2) . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 199.59 . More specific properties like melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

Safety data for “1-(3-Chloro-2-nitrophenyl)ethanone” suggests that it is harmful if swallowed . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air . It is advised to use personal protective equipment when handling this compound .

Properties

IUPAC Name

1-(3-chloro-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXLPXGVRCXNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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